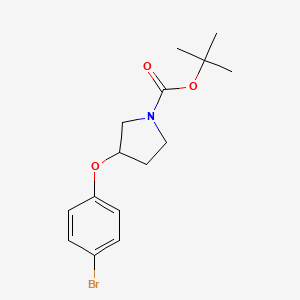

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine

Description

Properties

IUPAC Name |

tert-butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEXSUGHVUQJIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679404 | |

| Record name | tert-Butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159825-42-9 | |

| Record name | 1,1-Dimethylethyl 3-(4-bromophenoxy)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine, a pivotal chiral building block in contemporary pharmaceutical development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, and critical applications of this molecule, with a particular focus on its role in the synthesis of selective M3 muscarinic receptor antagonists.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, often leading to enhanced target selectivity and improved pharmacokinetic profiles. The strategic functionalization of the pyrrolidine core is a cornerstone of modern drug design. This compound emerges as a highly valuable intermediate, primarily due to its integral role in the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist.[2]

Core Chemical and Physical Properties

This compound is a white to yellow solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group provides stability and enhances solubility in common organic solvents, facilitating its use in a variety of synthetic transformations.

| Property | Value | Reference(s) |

| CAS Number | 1159825-42-9 | [3] |

| Molecular Formula | C₁₅H₂₀BrNO₃ | [4] |

| Molecular Weight | 342.23 g/mol | |

| Appearance | White to Yellow Solid | [4] |

| Boiling Point | 403.6 ± 35.0 °C at 760 mmHg (Predicted) | [4] |

| Storage | 2-8°C for long-term stability | [4] |

| InChIKey | GEXSUGHVUQJIHP-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process, with the stereochemistry at the C3 position of the pyrrolidine ring being of utmost importance for the biological activity of the final active pharmaceutical ingredient (API). The most common and efficient method for its synthesis involves the Mitsunobu reaction, which allows for the formation of an aryl ether with a clean inversion of stereochemistry at the reacting center.

Synthetic Precursor: N-Boc-3-hydroxypyrrolidine

The starting material for the key transformation is typically a chiral N-Boc-3-hydroxypyrrolidine. For the synthesis of (S)-Darifenacin, (R)-N-Boc-3-hydroxypyrrolidine is the required enantiomer. Several synthetic routes to this precursor exist, often starting from readily available and inexpensive materials like epoxy chloropropane.[5]

Key Transformation: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including the aryl ethers present in the target molecule.[3][6][7][8] The reaction proceeds via the activation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in situ activation forms a good leaving group, which is then displaced by the nucleophilic 4-bromophenol in an Sₙ2 reaction. This mechanism ensures the inversion of stereochemistry at the C3 position.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established Mitsunobu reaction principles.

Objective: To synthesize (S)-1-N-Boc-3-(4-Bromophenoxy)pyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine.

Materials:

-

(R)-N-Boc-3-hydroxypyrrolidine

-

4-Bromophenol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and 4-bromophenol (1.1 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

-

Slowly add DIAD (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (S)-1-N-Boc-3-(4-Bromophenoxy)pyrrolidine.

Self-Validation: The success of the reaction is validated by the inversion of stereochemistry, which can be confirmed by chiral HPLC analysis or by comparing the optical rotation of the product with known standards. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic and Analytical Characterization

Accurate characterization is essential for quality control and to confirm the structure of the synthesized intermediate. Below are the expected spectroscopic features for this compound.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), multiplets for the pyrrolidine ring protons, and signals in the aromatic region for the 4-bromophenoxy group (two doublets characteristic of a 1,4-disubstituted benzene ring). |

| ¹³C NMR | Resonances for the quaternary and methyl carbons of the Boc group, signals for the pyrrolidine ring carbons, and four distinct signals for the aromatic carbons of the 4-bromophenoxy moiety, including the carbon bearing the bromine atom. |

| IR Spectroscopy | A strong absorption band around 1690-1700 cm⁻¹ corresponding to the carbonyl stretching of the Boc group. C-O stretching bands for the ether linkage and C-Br stretching vibrations will also be present. |

| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak. Common fragmentation patterns would involve the loss of the Boc group or cleavage of the pyrrolidine ring.[9][10] |

Application in Drug Development: The Synthesis of Darifenacin

This compound is a cornerstone intermediate in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder (OAB).[2] The synthesis involves the deprotection of the Boc group, followed by N-alkylation with a suitable side chain.

Mechanism of Action of M3 Muscarinic Receptor Antagonists

The urinary bladder's detrusor muscle contraction is primarily mediated by the M3 muscarinic acetylcholine receptor.[11][12][13] In patients with OAB, involuntary contractions of the detrusor muscle lead to symptoms of urgency, frequency, and incontinence.[14] M3 receptor antagonists, like Darifenacin, work by competitively blocking the binding of acetylcholine to M3 receptors on the detrusor muscle.[15] This inhibition leads to muscle relaxation and an increase in bladder capacity, thereby alleviating the symptoms of OAB. The selectivity for the M3 receptor over other muscarinic receptor subtypes (e.g., M2, which is prevalent in cardiac tissue) is a key factor in minimizing side effects.[16]

Conclusion

This compound is a high-value intermediate whose chemical properties and stereochemistry are critical to the successful synthesis of important pharmaceuticals. A thorough understanding of its synthesis, particularly the stereospecificity of the Mitsunobu reaction, and its analytical characterization are essential for researchers and professionals in the field of drug development. Its role in the creation of selective M3 antagonists like Darifenacin highlights the continued importance of chiral pyrrolidine scaffolds in addressing significant medical needs.

References

-

But, T. Y. S., & Toy, P. H. (2006). Organocatalytic Mitsunobu Reactions. Journal of the American Chemical Society, 128(30), 9636–9637. Available at: [Link]

-

Dandapani, S., & Curran, D. P. (2002). Fluorous Mitsunobu reagents and reactions. Tetrahedron, 58(20), 3855-3864. Available at: [Link]

-

Fetscher, C., et al. (2002). M3 muscarinic receptors mediate contraction of human urinary bladder. British Journal of Pharmacology, 136(5), 641–643. Available at: [Link]

-

Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]

-

Hedge, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147(Suppl 2), S80–S87. Available at: [Link]

-

Ito, H., et al. (2009). Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats. The Journal of Urology, 182(5), 2514-2521. Available at: [Link]

-

Abrams, P., et al. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. World Journal of Urology, 24(4), 359-367. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Chapple, C. R. (2000). Muscarinic receptor antagonists for overactive bladder. British Journal of Urology International, 86(Suppl 2), 23-31. Available at: [Link]

-

Wiley Online Library. (n.d.). Supporting Information for a publication. Retrieved from [Link]

-

Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. Available at: [Link]

- Google Patents. (n.d.). A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor.

-

Kaul, R., & Yudin, A. K. (2004). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. The Journal of Organic Chemistry, 69(24), 8352-8355. Available at: [Link]

-

Patsnap Synapse. (2024). What are M3 receptor antagonists and how do they work? Retrieved from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from [Link]

-

Compound Interest. (n.d.). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemical-Suppliers.com. (n.d.). tert-Butyl 3-(4-bromophenylsulfonyl) pyrrolidine-1-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]

-

Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28-32. Available at: [Link]

-

ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. Retrieved from [Link]

Sources

- 1. arrow.tudublin.ie [arrow.tudublin.ie]

- 2. benchchem.com [benchchem.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. HK1157778B - A process for the preparation of tert-butyl (r)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Page loading... [guidechem.com]

- 8. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]

- 9. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. WO2009094957A1 - A method for the preparation of darifenacin hydrogen bromide - Google Patents [patents.google.com]

- 14. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. scs.illinois.edu [scs.illinois.edu]

Introduction and Strategic Importance in Synthesis

An In-Depth Technical Guide to 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and drug discovery. The document elucidates its physicochemical properties, details a robust synthetic methodology with mechanistic insights, and explores its strategic application in the synthesis of complex pharmaceutical intermediates. Emphasis is placed on the rationale behind experimental choices, self-validating protocols, and stringent safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this versatile compound.

This compound (CAS No. 1159825-42-9) is a specialized heterocyclic compound that has garnered significant interest as a versatile intermediate in the synthesis of pharmacologically active molecules.[1][2][3] The structure is notable for three key features that confer its utility:

-

The Pyrrolidine Scaffold: This saturated five-membered nitrogen heterocycle is a prevalent motif in numerous FDA-approved drugs and natural products.[4][5] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacological space compared to flat aromatic rings, often leading to improved solubility, metabolic stability, and target-binding affinity.[4]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen. It is stable under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid or HCl), enabling sequential synthetic transformations. This controlled deprotection is fundamental in multi-step drug synthesis.

-

The 4-Bromophenoxy Moiety: The bromine atom on the phenyl ring serves as a highly versatile synthetic handle. It is ideally positioned for participation in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the strategic introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This combination of features makes this compound an invaluable starting material for creating complex molecular architectures tailored for specific biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is essential for its effective use and handling.

| Property | Value | Source(s) |

| CAS Number | 1159825-42-9 | [1][2][3] |

| Molecular Formula | C₁₅H₂₀BrNO₃ | [2][3] |

| Molecular Weight | 342.23 g/mol | Inferred from formula |

| MDL Number | MFCD12068410 | [1][3] |

| Appearance | Typically a white to off-white solid | General chemical knowledge |

| Purity | Typically ≥97% | [2] |

Table 1: Core Properties of this compound.

Expected Spectroscopic Characterization

While specific spectra are batch-dependent, the following table outlines the expected NMR and MS signals used for structural confirmation. This serves as a self-validating system to confirm the successful synthesis and purity of the material.

| Technique | Expected Data and Interpretation |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. Pyrrolidine Protons: A multiplet for the -O-CH- proton (approx. δ 4.8-5.0 ppm). A series of complex multiplets for the pyrrolidine ring methylene (-CH₂-) protons (approx. δ 1.9-3.7 ppm). Boc Group: A sharp singlet integrating to 9 protons (approx. δ 1.4-1.5 ppm) for the tert-butyl group. |

| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (approx. δ 115-160 ppm), including a signal for the carbon bearing the bromine atom. Pyrrolidine Carbons: Signals corresponding to the pyrrolidine ring carbons, with the carbon attached to the oxygen appearing most downfield (approx. δ 75-80 ppm). Boc Group: Signals for the carbonyl carbon (approx. δ 154 ppm) and the quaternary and methyl carbons of the tert-butyl group (approx. δ 80 and 28 ppm, respectively). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z ≈ 342.07 and [M+Na]⁺ at m/z ≈ 364.05, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). |

Table 2: Expected Analytical Data for Structural Verification.

Synthesis Protocol and Mechanistic Rationale

The most logical and field-proven approach to synthesizing this compound is via a Williamson ether synthesis or a Mitsunobu reaction, starting from the commercially available chiral building block, N-Boc-3-hydroxypyrrolidine.[6][7] The following protocol details a robust Williamson ether synthesis.

Causality Behind Experimental Design: This method is chosen for its reliability, scalability, and the use of relatively inexpensive reagents. The choice of a strong base like sodium hydride (NaH) is critical to fully deprotonate the hydroxyl group of the starting material, forming a potent nucleophile. The polarity of the solvent (DMF) is selected to effectively solvate the resulting alkoxide and facilitate the SₙAr (Nucleophilic Aromatic Substitution) or Sₙ2-type reaction with an activated aryl halide, though in this case, the reaction proceeds via nucleophilic attack on the carbon of the pyrrolidine precursor.

Caption: Proposed Synthetic Workflow for the Target Compound.

Detailed Experimental Protocol (Mitsunobu Reaction)

The Mitsunobu reaction is often superior for this transformation as it proceeds under mild conditions and avoids the use of a strong base like NaH, which can be challenging to handle.

-

Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve (R)- or (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq), 4-bromophenol (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

-

Reaction Initiation: Cool the solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise over 20-30 minutes. Causality: The slow addition is crucial to control the exothermic reaction and prevent the formation of side products. The DIAD/DEAD activates the PPh₃, which in turn activates the alcohol for nucleophilic attack by the phenoxide.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (to remove excess phenol), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 2.1.

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a scaffold for building more complex molecules. The 4-bromophenyl group is a key functional handle for introducing molecular diversity.

Caption: Strategic Application in a Drug Discovery Cascade.

This workflow demonstrates how the initial building block can be elaborated. For instance, a Suzuki coupling could attach a new aryl or heteroaryl ring system. Following this key C-C bond formation, the Boc group can be removed to reveal the secondary amine of the pyrrolidine ring. This newly exposed amine is then available for a host of subsequent reactions, such as amide bond formation or reductive amination, to complete the synthesis of the final drug candidate. This modular approach is highly efficient for exploring the SAR of a new chemical series.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is paramount to ensure personnel safety.[8] While a specific safety data sheet for this exact compound is not publicly detailed, prudent practices based on analogous structures should be followed.[9]

| Aspect | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, and a laboratory coat. | To prevent eye and skin contact with the compound.[8][9] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid generating dust. | To minimize the risk of inhalation. |

| Potential Hazards (Inferred) | May cause skin, eye, and respiratory irritation.[6] Acutely toxic if swallowed. | Based on GHS classifications for similar functionalized pyrrolidines.[6][10] |

| Storage | Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. | To maintain chemical stability and prevent degradation.[8] |

| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. | To prevent environmental contamination. |

Table 3: Recommended Safety and Handling Procedures.

Conclusion

This compound is a high-value, strategically designed chemical building block. Its utility is derived from the synergistic combination of a drug-like pyrrolidine core, a robust and selectively cleavable Boc protecting group, and a versatile bromophenyl moiety primed for cross-coupling reactions. The synthetic protocols are well-established, allowing for reliable access to this intermediate. For drug discovery professionals, this compound represents an efficient starting point for the modular construction of novel and diverse chemical entities, significantly accelerating the path toward identifying new therapeutic agents.

References

-

PubChem. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939. [Link]

-

National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

- Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

DiVA portal. Synthesis of substituted pyrrolidines. [Link]

-

PubChem. 1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370. [Link]

-

Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. 1159825-42-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound,1159825-42-9-Amadis Chemical [amadischem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. aksci.com [aksci.com]

- 10. 1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-N-Boc-3-(4-Bromophenoxy)pyrrolidine molecular structure

An In-Depth Technical Guide to 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine: Structure, Synthesis, and Application

Abstract

This compound (CAS No: 1159825-42-9) is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its molecular architecture, featuring a saturated pyrrolidine ring, a strategically placed Boc protecting group, and a functionalizable bromophenyl ether moiety, offers a unique combination of structural rigidity, chemical reactivity, and stereochemical potential. This guide provides a comprehensive technical overview for researchers and drug development professionals, deconstructing its molecular features, outlining plausible synthetic routes, predicting its spectroscopic signature, and discussing its application as a versatile scaffold for the synthesis of novel chemical entities.

Part 1: Molecular Structure & Physicochemical Properties

The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery

The five-membered pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals.[3][4][5] Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a non-planar, three-dimensional geometry. This "escape from flatland" is a critical design principle in modern drug discovery, as it allows for more specific and complex interactions with biological targets, often leading to improved solubility, metabolic stability, and binding affinity.[3][4]

Deconstruction of the this compound Structure

The molecule's utility arises from the distinct roles of its three primary components:

-

The Pyrrolidine Core: This saturated heterocycle serves as the central scaffold. Its puckered conformation provides a defined spatial orientation for its substituents, which is crucial for enantioselective interactions with protein binding pockets.[4]

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the pyrrolidine nitrogen. Its steric bulk prevents the secondary amine from undergoing unwanted reactions, such as N-alkylation or acylation, during synthetic manipulations at other parts of the molecule.[6] This allows chemists to direct reactivity with high precision. The Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine for subsequent functionalization.

-

The 3-(4-Bromophenoxy) Substituent: This moiety is attached via a robust ether linkage to the 3-position of the pyrrolidine ring. It serves two primary functions:

-

Structural Element: The phenyl ring introduces a rigid, aromatic component capable of engaging in π-stacking or hydrophobic interactions within a target binding site.

-

Chemical Handle: The bromine atom at the para-position is a versatile functional handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to build molecular complexity.

-

-

Stereochemistry: The carbon atom at the 3-position of the pyrrolidine ring is a chiral center. The specific stereoisomer ((R) or (S)) can profoundly influence biological activity. While often supplied as a racemate, enantiomerically pure versions are critical for developing stereospecific drugs.[6][7]

Caption: Molecular structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties for this compound.

| Property | Value | Source |

| CAS Number | 1159825-42-9 | [1][8][9] |

| Molecular Formula | C₁₅H₂₀BrNO₃ | [8][10] |

| Molecular Weight | 342.23 g/mol | [10] |

| Appearance | White to Yellow Solid | [8] |

| Predicted Boiling Point | 403.6 ± 35.0 °C at 760 mmHg | [8] |

| Storage Conditions | 2-8°C for long-term storage | [8] |

| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO); limited water solubility. | [6] |

| Synonyms | tert-butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate | [10][11] |

Part 2: Spectroscopic Characterization (Predictive Analysis)

Predicted ¹H NMR Spectrum

-

Aromatic Protons (δ 7.3-7.5 and 6.8-7.0 ppm): Two sets of doublets, each integrating to 2H, are expected for the para-substituted phenyl ring. The protons ortho to the bromine atom will be downfield relative to those ortho to the oxygen.

-

Pyrrolidine Protons (δ 3.2-4.0 ppm and 1.9-2.2 ppm): A series of complex multiplets corresponding to the protons on the pyrrolidine ring. The proton at C3 (adjacent to the ether oxygen) will be the most downfield of the ring protons.

-

Boc Group Protons (δ ~1.45 ppm): A sharp singlet integrating to 9H, characteristic of the magnetically equivalent methyl groups of the tert-butyl group.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~154 ppm): The carbonyl carbon of the Boc group.

-

Aromatic Carbons (δ ~115-160 ppm): Six distinct signals are expected for the aromatic ring, including the carbon bearing the bromine (C-Br) and the carbon attached to the ether oxygen (C-O).

-

Boc Carbons (δ ~80 ppm and ~28 ppm): A signal around 80 ppm for the quaternary carbon and a strong signal around 28 ppm for the three equivalent methyl carbons.

-

Pyrrolidine Carbons (δ ~45-75 ppm): Four signals corresponding to the carbons of the pyrrolidine ring. The C3 carbon, attached to the electronegative oxygen, will be the most downfield (~70-75 ppm).

Predicted FT-IR Spectrum

-

C=O Stretch (1690-1700 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl group of the Boc carbamate.

-

C-O Stretch (1200-1250 cm⁻¹ and 1050-1150 cm⁻¹): Bands corresponding to the aryl-alkyl ether and the carbamate C-O bonds.

-

C-H Stretch (2850-3000 cm⁻¹): Aliphatic C-H stretching from the pyrrolidine and Boc groups.

-

C=C Stretch (~1580 and ~1480 cm⁻¹): Aromatic ring vibrations.

Part 3: Synthesis & Reactivity

Plausible Synthetic Strategy

A logical and efficient synthesis of this compound involves a two-step sequence starting from a commercially available chiral or racemic 3-hydroxypyrrolidine precursor. The key transformation is the formation of the aryl ether bond.

Caption: Plausible synthetic pathway for the target molecule.

Experimental Protocol: A Representative Synthesis

This protocol describes the synthesis via the Mitsunobu reaction, a reliable method for forming C-O bonds under mild conditions.[6]

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (TEA) (1.2 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and perform a standard aqueous workup.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.

Step 2: Synthesis of this compound (Mitsunobu Reaction)

-

To a stirred solution of 1-N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-bromophenol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF, cool the mixture to 0°C.

-

Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.

Part 4: Applications in Medicinal Chemistry

Role as a Versatile Scaffolding Intermediate

This compound is not typically a final drug product but rather a high-value intermediate. Its structure is pre-designed for diversification, allowing for the rapid synthesis of a library of related compounds for screening.

Caption: Logical workflow for library synthesis.

This dual-pathway reactivity allows for systematic exploration of the chemical space around the pyrrolidine core and the distal aromatic ring, which is a powerful strategy for structure-activity relationship (SAR) studies.

Part 5: Safety, Handling, & Storage

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, hazard information can be inferred from structurally related molecules.[14]

-

Hazard Identification: Based on analogs, the compound is likely to be classified as a skin, eye, and respiratory irritant.[8][15] It may be harmful if swallowed.[8]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

-

-

Personal Protective Equipment (PPE):

-

Handling and Storage Protocols:

-

Wash hands thoroughly after handling.[14]

-

Store in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[14][16] Recommended long-term storage is at 2-8°C.[8]

-

In case of a spill, prevent further leakage, and absorb with an inert material before placing it into a suitable disposal container.[14]

-

References

-

Qingke Kebangbang Mall. Yuan Ye Y97595 this compound. [Link]

-

Jingming Chemical. This compound. [Link]

-

PubChem. 1-Boc-3-pyrrolidinol. [Link]

-

SpectraBase. 1-Boc-pyrrolidine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Boc-Pyrrolidine-3-carboxylic Acid: A Comprehensive Overview. [Link]

- Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

NIH National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. [Link]

Sources

- 1. 1159825-42-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. 1159825-42-9 CAS|1-N-BOC-3-(4-溴苯氧基)吡咯烷|生产厂家|价格信息 [m.chemicalbook.com]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. (S)-tert-Butyl 3-(2-bromophenoxy)pyrrolidine-1-carboxylate () for sale [vulcanchem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound,1159825-42-9-Amadis Chemical [amadischem.com]

- 9. This compound-景明化工股份有限公司 [echochemical.com]

- 10. 源叶 Y97595 1-N-BOC-3-(4-溴苯氧基)吡咯烷 - 试剂仪器耗材 [masterbio.shop]

- 11. Page loading... [wap.guidechem.com]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

- 14. aksci.com [aksci.com]

- 15. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Spectroscopic Characterization of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. Intermediates such as 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine are pivotal building blocks in the synthesis of complex pharmaceutical agents. Their structural integrity, purity, and conformational properties directly impact the viability of a synthetic route and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the spectroscopic data expected for this compound (CAS 1159825-42-9), offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For researchers, scientists, and drug development professionals, this document serves as a practical reference for data interpretation and quality control.[1][2]

The pyrrolidine ring is a common motif in a multitude of FDA-approved drugs, valued for its conformational rigidity and its ability to serve as a versatile scaffold in medicinal chemistry.[3] The strategic placement of a 4-bromophenoxy group at the 3-position introduces a key vector for further functionalization or for modulating the electronic and steric properties of the molecule. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the pyrrolidine nitrogen during synthesis, a standard practice in modern organic chemistry.[4]

This guide is structured to provide not only the predicted spectroscopic data but also the underlying scientific rationale for these predictions. By understanding the expected spectral features, researchers can more efficiently and confidently verify the structure and purity of their synthesized this compound.

Molecular Structure and Predicted Spectroscopic Summary

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Below is the chemical structure of this compound, with key atomic positions numbered for clarity in the subsequent NMR analysis.

Caption: Molecular structure of this compound.

| Parameter | Value |

| Molecular Formula | C₁₅H₂₀BrNO₃ |

| Molecular Weight | 358.23 g/mol |

| CAS Number | 1159825-42-9 |

Predicted Spectroscopic Data Summary

| Technique | Predicted Key Features |

| ¹H NMR (500 MHz, CDCl₃) | δ ~ 7.38 (d, 2H), 6.80 (d, 2H), 4.90 (m, 1H), 3.60-3.80 (m, 4H), 2.10-2.30 (m, 2H), 1.47 (s, 9H) ppm |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~ 157.0, 154.5, 132.3, 116.8, 113.5, 80.0, 78.0, 52.0, 44.0, 31.0, 28.5 ppm |

| Mass Spectrometry (ESI+) | m/z 358/360 [M+H]⁺, 302/304 [M-C₄H₈+H]⁺, 258/260 [M-Boc+H]⁺ |

| Infrared (IR) Spectroscopy | ~2975 cm⁻¹ (C-H), ~1695 cm⁻¹ (C=O, carbamate), ~1485 cm⁻¹ (C=C, aromatic), ~1240 cm⁻¹ (C-O, ether), ~1160 cm⁻¹ (C-N) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: A Predictive Analysis

The predicted ¹H NMR spectrum in deuterochloroform (CDCl₃) will show distinct signals corresponding to the protons of the Boc group, the pyrrolidine ring, and the 4-bromophenoxy moiety.[5]

-

Aromatic Protons (δ 6.8-7.4 ppm): The 4-bromophenoxy group will exhibit a characteristic AA'BB' system. The two protons ortho to the bromine atom (H3' and H5') will be shifted downfield due to the deshielding effect of the bromine, appearing as a doublet around δ 7.38 ppm. The two protons ortho to the ether linkage (H2' and H6') will appear as a doublet around δ 6.80 ppm.

-

Pyrrolidine Ring Protons (δ 2.1-4.9 ppm):

-

The proton at the C3 position (H3), being attached to the carbon bearing the electron-withdrawing phenoxy group, will be the most downfield of the pyrrolidine protons, predicted to be a multiplet around δ 4.90 ppm.

-

The protons on C2 and C5, adjacent to the nitrogen atom, will be deshielded and are expected to appear as complex multiplets in the range of δ 3.60-3.80 ppm. The presence of the bulky Boc group can lead to diastereotopic protons, resulting in complex splitting patterns.

-

The protons on C4 will be the most upfield of the ring protons, appearing as a multiplet around δ 2.10-2.30 ppm.

-

-

Boc Group Protons (δ 1.47 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.47 ppm, a hallmark of the Boc protecting group.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.38 | d | 2H | H3', H5' (Aromatic) |

| ~ 6.80 | d | 2H | H2', H6' (Aromatic) |

| ~ 4.90 | m | 1H | H3 |

| ~ 3.60 - 3.80 | m | 4H | H2, H5 |

| ~ 2.10 - 2.30 | m | 2H | H4 |

| 1.47 | s | 9H | C(CH₃)₃ (Boc) |

¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (δ ~154.5 ppm): The carbonyl carbon of the Boc group is expected to appear around δ 154.5 ppm.

-

Aromatic Carbons (δ 113-158 ppm):

-

The carbon atom attached to the ether oxygen (C1') will be the most downfield aromatic carbon, at approximately δ 157.0 ppm.

-

The carbon atom bonded to the bromine (C4') will be significantly shifted upfield due to the heavy atom effect, appearing around δ 113.5 ppm.

-

The carbons ortho and meta to the bromine will have characteristic shifts around δ 132.3 ppm (C3', C5') and δ 116.8 ppm (C2', C6').

-

-

Boc Group Carbons (δ ~28.5, ~80.0 ppm): The quaternary carbon of the tert-butyl group will appear around δ 80.0 ppm, and the three equivalent methyl carbons will give a strong signal around δ 28.5 ppm.

-

Pyrrolidine Ring Carbons (δ ~31.0-78.0 ppm):

-

The carbon atom C3, bonded to the electronegative oxygen, will be the most downfield of the ring carbons, at approximately δ 78.0 ppm.

-

The carbons adjacent to the nitrogen, C2 and C5, are expected around δ 52.0 and 44.0 ppm, respectively. Their chemical shifts can vary due to the conformation of the ring.

-

The C4 carbon will be the most upfield, at approximately δ 31.0 ppm.

-

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 157.0 | C1' (Aromatic) |

| ~ 154.5 | C=O (Boc) |

| ~ 132.3 | C3', C5' (Aromatic) |

| ~ 116.8 | C2', C6' (Aromatic) |

| ~ 113.5 | C4' (Aromatic) |

| ~ 80.0 | C (CH₃)₃ (Boc) |

| ~ 78.0 | C3 |

| ~ 52.0 | C2 |

| ~ 44.0 | C5 |

| ~ 31.0 | C4 |

| ~ 28.5 | C(C H₃)₃ (Boc) |

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method.

The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion ([M+H]⁺) and any bromine-containing fragments, separated by 2 m/z units and having approximately equal intensity.

Predicted Fragmentation Pathways

-

Molecular Ion ([M+H]⁺): The protonated molecule will appear as a pair of peaks at m/z 358 and 360.

-

Loss of Isobutylene ([M-C₄H₈+H]⁺): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), which would result in peaks at m/z 302 and 304.[6]

-

Loss of the Boc Group ([M-Boc+H]⁺): Cleavage of the entire Boc group (100 Da) will lead to fragment ions at m/z 258 and 260.

-

Other Fragments: Further fragmentation of the pyrrolidine ring and the bromophenoxy group can also be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbamate, ether, and aromatic functionalities.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 2975 | C-H stretch | Aliphatic (Boc, pyrrolidine) |

| ~ 1695 | C=O stretch | Carbamate (Boc) |

| ~ 1485 | C=C stretch | Aromatic ring |

| ~ 1240 | C-O-C stretch | Aryl ether |

| ~ 1160 | C-N stretch | Amine |

| ~ 820 | C-H bend | p-disubstituted aromatic |

| ~ 550 | C-Br stretch | Aryl bromide |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Reference the spectrum to the residual solvent peak of CHCl₃ at 7.26 ppm.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Instrument: Mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Analysis: Introduce the sample via direct infusion or through a liquid chromatography (LC) system.

-

Infrared (IR) Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid or oily compound directly on the ATR crystal.

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Background: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of a chemical entity.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and comparative data from related structures, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. This information is intended to empower researchers, scientists, and drug development professionals to confidently identify and characterize this important synthetic intermediate, ensuring the quality and integrity of their research and development efforts. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the laboratory.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

PubChem. (n.d.). N-Boc-pyrrolidine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

PMC - NIH. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

-

DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]

- Google Patents. (n.d.). CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

- 1. This compound,1159825-42-9-Amadis Chemical [amadischem.com]

- 2. 1159825-42-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. enamine.net [enamine.net]

- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Strategic Pathway Selection: Mitsunobu Reaction vs. Williamson Ether Synthesis

An In-depth Technical Guide to the Synthesis of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This key heterocyclic building block is a frequently utilized intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[1][2] This document provides a detailed examination of the prevalent synthetic strategies, an in-depth look at the reaction mechanisms, and a field-tested, step-by-step experimental protocol.

The formation of the aryl ether linkage in this compound is predominantly achieved through two robust and well-established synthetic methodologies: the Mitsunobu reaction and the Williamson ether synthesis. The selection of the optimal pathway is a critical decision influenced by factors such as the commercial availability of starting materials, scalability, and, most importantly, stereochemical requirements.

The Mitsunobu Reaction: This powerful and versatile reaction facilitates the direct coupling of a primary or secondary alcohol with a suitable acidic nucleophile, such as a phenol, in the presence of a phosphine and an azodicarboxylate.[3][4][5] For the synthesis of the target molecule, this involves reacting N-Boc-3-hydroxypyrrolidine with 4-bromophenol. The hallmark of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol's chiral center, a consequence of its Sₙ2 mechanism.[5][6] This stereochemical control is often the deciding factor when a specific enantiomer of the product is required for biological applications.

The Williamson Ether Synthesis: A classic and time-honored method for ether formation, this reaction involves the nucleophilic substitution of an alkyl halide (or sulfonate) by an alkoxide.[7][8] In this context, 4-bromophenol would first be deprotonated to form the corresponding phenoxide, which would then displace a suitable leaving group (e.g., tosylate, mesylate) from the 3-position of the N-Boc-pyrrolidine ring.[7] While often more cost-effective for large-scale production, this pathway necessitates an additional synthetic step to install the leaving group on the pyrrolidine starting material and lacks the inherent stereochemical inversion of the Mitsunobu reaction.[9][10]

Given its high degree of reliability, stereochemical predictability, and prevalence in complex molecule synthesis, this guide will focus on the Mitsunobu reaction as the preferred pathway.

Caption: Figure 1. Comparative Overview of Synthetic Pathways.

The Mitsunobu Reaction: A Detailed Mechanistic and Practical Guide

The Underlying Mechanism: A Stepwise Perspective

The mechanism of the Mitsunobu reaction is a well-orchestrated sequence of reactions.[3] It commences with the nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (e.g., DIAD), generating a betaine intermediate.[3] This highly reactive species then deprotonates the phenol, forming an ion pair. The alcohol (N-Boc-3-hydroxypyrrolidine) is subsequently activated by the phosphonium component, converting the hydroxyl group into a highly effective leaving group (an oxyphosphonium salt). The final and stereochemically defining step is the Sₙ2 attack of the phenoxide anion on this activated alcohol, which proceeds with complete inversion of configuration to yield the desired aryl ether product and triphenylphosphine oxide as a byproduct.[5][6]

Sources

- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. francis-press.com [francis-press.com]

- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 10. francis-press.com [francis-press.com]

The 4-Phenoxypyrrolidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 4-phenoxypyrrolidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and biological relevance across a spectrum of therapeutic areas. This technical guide provides a comprehensive exploration of the biological significance of this "privileged scaffold," delving into its fundamental physicochemical properties, diverse biological activities, and strategic applications in drug design and development. Particular emphasis is placed on its role in the discovery of novel agents targeting the central nervous system (CNS), with a detailed focus on its application as a core structure for potent monoamine reuptake inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a theoretical understanding of the 4-phenoxypyrrolidine scaffold but also practical, field-proven insights into its synthesis and biological evaluation.

The Concept of Privileged Scaffolds in Drug Discovery

In the quest for novel therapeutics, medicinal chemists often turn to the concept of "privileged scaffolds." These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, suggesting a pre-validated starting point for drug discovery campaigns.[1] The utility of privileged scaffolds lies in their ability to expedite the hit-to-lead optimization process, as they often possess favorable pharmacokinetic and pharmacodynamic properties.[2][3] The 4-phenoxypyrrolidine core, with its unique three-dimensional architecture and versatile substitution patterns, stands as a prime example of such a privileged scaffold.[4]

The 4-Phenoxypyrrolidine Scaffold: Structural and Physicochemical Advantages

The prevalence of the 4-phenoxypyrrolidine motif in a wide array of biologically active compounds can be attributed to its inherent structural and physicochemical properties that make it an ideal building block for interacting with biological targets.

-

Three-Dimensionality and Conformational Flexibility: Unlike planar aromatic systems, the saturated pyrrolidine ring possesses a distinct three-dimensional geometry. This non-planar, puckered conformation allows for a more precise and multi-point interaction with the often-complex topographies of protein binding sites. The phenoxy substituent further extends this three-dimensionality, providing a scaffold that can effectively probe deep into binding pockets.

-

Chirality and Stereochemical Diversity: The 4-phenoxypyrrolidine scaffold typically contains at least one stereocenter at the C4 position of the pyrrolidine ring. This chirality is a critical determinant of biological activity, as enantiomers often exhibit significantly different potencies and selectivities for their biological targets. The ability to synthesize and evaluate individual stereoisomers provides a powerful tool for optimizing drug-target interactions.

-

Hydrogen Bonding Capabilities: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding site. Furthermore, the ether linkage of the phenoxy group can also participate in hydrogen bonding, adding another layer of potential interaction with the target protein.

-

Modulation of Physicochemical Properties: The phenoxy and pyrrolidine rings offer multiple points for chemical modification. Substitutions on the phenyl ring can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing a compound's solubility, permeability, and metabolic stability. Similarly, modifications to the pyrrolidine nitrogen can be used to introduce a variety of functional groups to fine-tune the overall physicochemical profile of the molecule.

Biological Significance and Therapeutic Applications

The 4-phenoxypyrrolidine scaffold has been incorporated into a diverse range of compounds exhibiting a wide spectrum of biological activities. This underscores its privileged nature and its adaptability to various therapeutic targets.

Central Nervous System (CNS) Disorders: A Major Therapeutic Arena

The physicochemical properties of the 4-phenoxypyrrolidine scaffold, particularly its ability to be tailored for blood-brain barrier penetration, have made it a highly attractive core for the development of CNS-acting agents.[5]

A prominent application of the 4-phenoxypyrrolidine scaffold is in the design of monoamine reuptake inhibitors.[6][7] These compounds target the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), which are critical for regulating neurotransmitter levels in the synaptic cleft. Dysregulation of these monoamine systems is implicated in a variety of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[8][9]

The 4-phenoxypyrrolidine core provides an ideal framework for positioning the key pharmacophoric elements required for monoamine transporter inhibition: a protonatable amine and an aromatic ring system. The distance and relative orientation of these features, dictated by the rigid pyrrolidine ring, are crucial for achieving high affinity and selectivity for the different transporters.

Experimental Protocols

General Synthesis of 4-Phenoxypyrrolidine Analogs

The synthesis of 4-phenoxypyrrolidine derivatives often involves the nucleophilic substitution of a suitable leaving group at the 4-position of a pyrrolidine ring with a substituted phenol. A representative synthetic route is outlined below.

Scheme 1: General Synthetic Approach to 4-Phenoxypyrrolidine Derivatives

Caption: General synthetic scheme for 4-phenoxypyrrolidine analogs.

Step-by-Step Protocol (Mitsunobu Reaction):

-

Dissolution of Starting Materials: To a solution of N-protected 4-hydroxypyrrolidine (1.0 eq) and the desired substituted phenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh3, 1.2 eq).

-

Addition of Azodicarboxylate: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) in anhydrous THF to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the N-protected 4-phenoxypyrrolidine.

-

Deprotection: The protecting group on the pyrrolidine nitrogen (e.g., Boc, Cbz) can be removed under standard conditions. For a Boc group, treat the protected intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an appropriate solvent.

In Vitro Evaluation of Monoamine Transporter Inhibition

The inhibitory activity of synthesized compounds against SERT, NET, and DAT is typically determined using radioligand binding assays. This method measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.

Protocol: Radioligand Binding Assay [3][10][11][12]

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293 cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). These values can then be converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Table 1: Representative Monoamine Transporter Inhibition Data for a Hypothetical 4-Phenoxypyrrolidine Analog

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| Analog-1 | 1.5 | 25.8 | 150.2 |

| Analog-2 | 150.6 | 2.1 | 75.3 |

| Analog-3 | 5.2 | 8.1 | 3.5 |

In Vivo Evaluation of Monoamine Reuptake Inhibition

In vivo microdialysis in freely moving rodents is a powerful technique to assess the effects of a compound on extracellular monoamine levels in specific brain regions.[2][5][13][14][15]

Workflow: In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis studies.

Step-by-Step Protocol Overview:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum) of a rat or mouse.

-

Recovery: The animal is allowed to recover from surgery for several days.

-

Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish baseline extracellular levels of serotonin, norepinephrine, and dopamine.

-

Drug Administration: The test compound is administered (e.g., via intraperitoneal injection), and dialysate collection continues.

-

Sample Analysis: The collected dialysate samples are analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of the monoamines.

-

Data Analysis: The changes in extracellular monoamine concentrations following drug administration are expressed as a percentage of the baseline levels.

Structure-Activity Relationships (SAR) and Future Perspectives

The extensive research on 4-phenoxypyrrolidine derivatives has led to a deep understanding of their structure-activity relationships. For monoamine reuptake inhibitors, the nature and position of substituents on the phenoxy ring have a profound impact on potency and selectivity. For instance, electron-withdrawing groups at the para-position of the phenyl ring often enhance SERT and NET affinity.

The future of drug discovery with the 4-phenoxypyrrolidine scaffold remains bright. Its privileged nature continues to inspire the design of novel compounds with improved efficacy, selectivity, and safety profiles. The application of this scaffold is expanding beyond CNS disorders to other therapeutic areas, including oncology and infectious diseases, highlighting its remarkable versatility. Continued exploration of the chemical space around this core structure, coupled with advanced computational modeling and innovative biological screening platforms, will undoubtedly lead to the discovery of the next generation of therapeutics built upon this remarkable scaffold.

References

-

2-Phenylcyclopropylmethylamine (PCPMA) as a privileged scaffold for central nervous system drug design. (2024). Bioorganic & Medicinal Chemistry Letters, 101, 129654. [Link]

-

Aporphines: A privileged scaffold in CNS drug discovery. (2023). European Journal of Medicinal Chemistry, 257, 115414. [Link]

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology, 11, 649. [Link]

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2018). In Neuromethods (pp. 1-21). Humana Press, New York, NY. [Link]

-

Assessment of the relevance of scaffolds to CNS drug discovery. (n.d.). ResearchGate. [Link]

-

Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. (2014). The Journal of Pain, 15(4), 405–415. [Link]

-

Privileged scaffolds in lead generation. (2023). ResearchGate. [Link]

-

In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). British Journal of Pharmacology, 162(5), 1084–1105. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

-

Microdialysis in Rodents. (2012). Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

-

Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. (2020). ACS Chemical Neuroscience, 11(20), 3426–3440. [Link]

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2021). Molecules, 26(16), 4995. [Link]

-

Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. (2010). Bioorganic & Medicinal Chemistry Letters, 20(18), 5559–5566. [Link]

-

Monoamine reuptake inhibitors: Highlights of recent research developments. (2005). Drug Development Research, 65(3), 97-118. [Link]

-

Privileged scaffolds for library design and drug discovery. (2010). Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

-

Review Article Monoamine Reuptake Inhibitors in Parkinson's Disease. (n.d.). CORE. [Link]

-

Monoamine reuptake inhibitors. (n.d.). RTI International. [Link]

-

Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(14), 4127–4135. [Link]

-

Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(23), 6140–6144. [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(13), 4235. [Link]

-

Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. (2010). ResearchGate. [Link]

Sources

- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Role of pyrrolidine derivatives in medicinal chemistry

An In-Depth Technical Guide on the Role of Pyrrolidine Derivatives in Medicinal Chemistry

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique stereochemical and physicochemical properties, including its sp³-hybridized, non-planar structure, grant access to three-dimensional chemical space, a critical attribute for achieving high target affinity and selectivity.[2][3] This guide provides a comprehensive overview of the pivotal role of pyrrolidine derivatives in modern drug discovery. We will explore the diverse pharmacological activities of these compounds, delve into the causality behind synthetic strategies, detail key experimental protocols, and analyze structure-activity relationships (SAR) that govern their therapeutic potential across various disease areas, including oncology, infectious diseases, metabolic disorders, and neurology.

The Pyrrolidine Ring: A Privileged Scaffold

The prevalence of the pyrrolidine core in numerous natural products, particularly alkaloids and the essential amino acid L-proline, has long signaled its biological relevance.[3][4] In drug design, it is considered a "privileged scaffold" due to several key features:

-

Three-Dimensionality: The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for a greater exploration of 3D pharmacophore space compared to flat, aromatic systems.[2] This structural rigidity and complexity are instrumental in creating compounds that can fit into the intricate binding pockets of biological targets with high specificity.

-

Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers.[3] This diversity is a powerful tool for medicinal chemists, as different stereoisomers can exhibit vastly different biological profiles and binding modes.[2]

-

Physicochemical Properties: The nitrogen atom in the ring can act as a hydrogen bond acceptor, or, when protonated or unsubstituted, as a hydrogen bond donor. This feature, combined with the scaffold's general hydrophilicity, can significantly improve a drug candidate's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

-

Synthetic Tractability: The pyrrolidine core can be synthesized and functionalized through a variety of robust and well-established chemical reactions, making it an accessible building block for creating large and diverse compound libraries.[3][6]

The following diagram illustrates the basic pyrrolidine structure and highlights the key positions for chemical modification that allow for the fine-tuning of its pharmacological profile.

Caption: Key functionalization points on the pyrrolidine scaffold.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities its derivatives exhibit.[4] Below, we explore its role in several key therapeutic areas.

Antidiabetic Agents

Pyrrolidine derivatives have become a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM).[7] Their mechanisms often involve the inhibition of key enzymes in glucose metabolism.

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is an enzyme that rapidly inactivates incretin hormones like GLP-1, which are responsible for enhancing insulin secretion.[5] Pyrrolidine-based inhibitors prolong the action of these hormones, leading to better glycemic control.[5] The well-known antidiabetic drug Vildagliptin features a cyanopyrrolidine moiety that is crucial for its inhibitory activity.

-